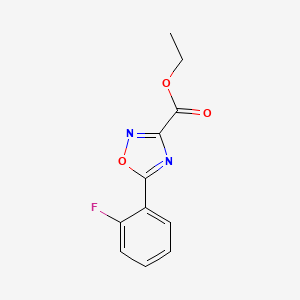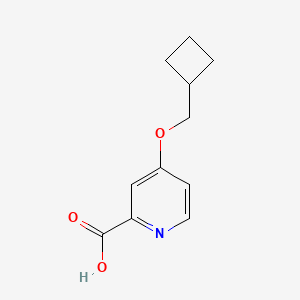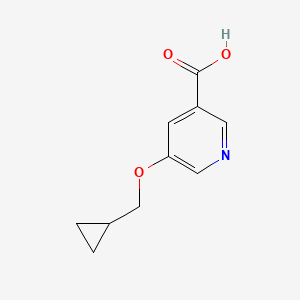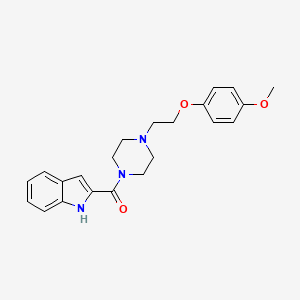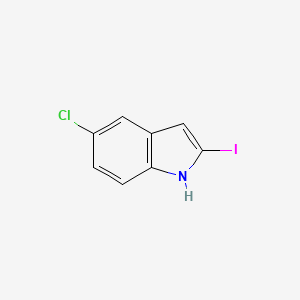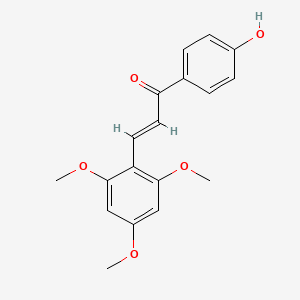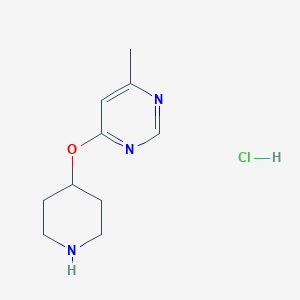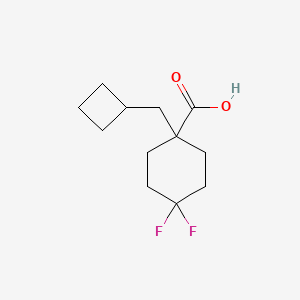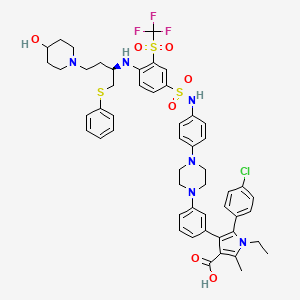
5-Fluoroquinolin-4-amine
概要
説明
5-Fluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.
作用機序
Target of Action
The primary targets of 5-Fluoroquinolin-4-amine, a member of the fluoroquinolones family, are bacterial DNA-gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, fluoroquinolones can inhibit bacterial growth and proliferation .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by this compound involve a series of successive phosphorylation reactions leading to the formation of active forms of the drug . These active forms include 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These compounds inhibit DNA synthesis and induce programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound, like other fluoroquinolones, is characterized by its ability to achieve high concentrations in cells . The fluoroquinolones are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA-gyrase and topoisomerase IV, the drug prevents bacterial DNA replication, leading to cell death . This makes fluoroquinolones effective against a wide spectrum of bacteria, surpassing many antibiotics .
Action Environment
The action of this compound, like other fluoroquinolones, is influenced by environmental factors. The broad application of fluoroquinolones arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
生化学分析
Biochemical Properties
5-Fluoroquinolin-4-amine, like other fluoroquinolines, exhibits remarkable biological activity. Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds
Molecular Mechanism
They inhibit bacterial DNA-gyrase, affecting bacteria reproduction . Whether this compound shares this mechanism is yet to be confirmed.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Skraup cyclization, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions to form the quinoline ring . The fluorination can be achieved through nucleophilic substitution reactions, where a fluorine atom is introduced into the quinoline ring using reagents such as potassium fluoride or cesium fluoride .
Industrial Production Methods
Industrial production of 5-Fluoroquinolin-4-amine often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.
化学反応の分析
Types of Reactions
5-Fluoroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using reagents such as organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
5-Fluoroquinolin-4-amine has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
- 6-Fluoroquinolin-4-amine
- 7-Fluoroquinolin-4-amine
- 8-Fluoroquinolin-4-amine
Uniqueness
5-Fluoroquinolin-4-amine is unique due to its specific fluorine substitution at the 5-position of the quinoline ring. This specific substitution pattern can result in different biological activities and chemical properties compared to other fluorinated quinoline derivatives .
特性
IUPAC Name |
5-fluoroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAQHDGTMCMGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312758 | |
| Record name | 5-Fluoro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-08-8 | |
| Record name | 5-Fluoro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


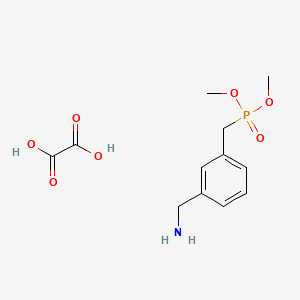
![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)
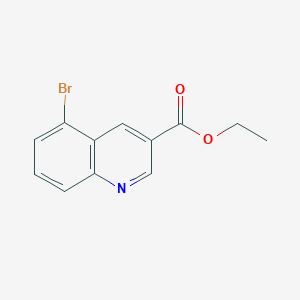

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)
